2-Chloro-4-(trimethylsilyl)quinoline is a substituted quinoline compound characterized by the presence of a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making them significant in pharmaceutical research.
The molecular formula of 2-chloro-4-(trimethylsilyl)quinoline is C12H12ClN, and its structure features a heterocyclic aromatic ring that contributes to its chemical reactivity and biological properties. The introduction of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, facilitating its use in various synthetic applications.
Quinoline derivatives, including 2-chloro-4-(trimethylsilyl)quinoline, exhibit a range of biological activities:
The synthesis of 2-chloro-4-(trimethylsilyl)quinoline can be achieved through several methods:
2-Chloro-4-(trimethylsilyl)quinoline finds applications in various fields:
Interaction studies involving 2-chloro-4-(trimethylsilyl)quinoline often focus on its binding affinity with biological targets:
Several compounds share structural similarities with 2-chloro-4-(trimethylsilyl)quinoline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chloroquinoline | Chlorine at position 2 | Basic structure without additional substituents |
| 4-Methylquinoline | Methyl group at position 4 | Enhanced lipophilicity compared to chloro derivative |
| 6-Chloroflavone | Chlorine at position 6 of a flavone structure | Exhibits different biological activities |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties |
Each of these compounds has unique properties that differentiate them from 2-chloro-4-(trimethylsilyl)quinoline, particularly in terms of biological activity and potential applications.
The synthesis of 2-chloro-4-(trimethylsilyl)quinoline through transition metal-catalyzed approaches represents a sophisticated methodology that leverages the unique reactivity of quinoline substrates. Zinc triflate has emerged as an effective catalyst for the direct silylation of quinoline derivatives, operating through an electrophilic aromatic substitution mechanism where the zinc center activates the silane reagent [1] [2]. The reaction of quinoline with triethylsilane in the presence of zinc triflate at elevated temperatures produces 3-triethylsilylquinoline with a moderate yield of 26%, alongside the formation of 1,2,3,4-tetrahydroquinoline as a byproduct [3] [4].
Rhodium-based catalytic systems have demonstrated exceptional versatility in the silylation of aromatic carbon-hydrogen bonds, with mechanistic studies revealing that the catalytic cycle involves hydrogenation of hydrogen acceptors to generate rhodium(I)-silyl species, followed by carbon-hydrogen activation [5] [6]. The rhodium-catalyzed silylation mechanism proceeds through oxidative addition of the carbon-hydrogen bond, followed by reductive elimination to form the carbon-silicon bond, with the rate-limiting step being the reductive elimination of cyclohexane during the hydrogenation process rather than the oxidative addition of the aromatic carbon-hydrogen bond [5].
Iridium catalysts have shown promise for the regioselective functionalization of quinoline derivatives, particularly in reductive functionalization strategies [7]. The iridium-catalyzed systems employ specific ligand frameworks that can control both chemoselectivity and regioselectivity in quinoline transformations [7]. Nickel-catalyzed methodologies have been developed for intramolecular hydrosilylation reactions, achieving high regio- and stereoselectivities through both conventional reduction methods and electrochemical approaches [8].
Radical-mediated silylation techniques offer an alternative pathway for the synthesis of silylated quinoline derivatives, operating through fundamentally different mechanistic principles compared to transition metal-catalyzed approaches. Photocatalytic systems have been developed that enable carbon-hydrogen silylation of heteroarenes through thiol-mediated photocatalytic processes [9]. These methodologies demonstrate excellent site selectivity and functional group tolerance, particularly for hydrogen atom transfer-sensitive carbon-hydrogen bonds [9].
The radical silylation approach utilizes the formation of silyl radicals instead of silyl anions, which provides unique reactivity patterns for quinoline functionalization [10] [11]. Visible light-driven processes have been shown to enable the formation of silyl radicals that can participate in selective carbon-hydrogen bond functionalization reactions [9]. The radical pathways often proceed under milder conditions compared to traditional thermal methods and can accommodate a broader range of functional groups [9].
Photochemical triple elementalization represents a cutting-edge approach for the simultaneous introduction of multiple functional groups into quinoline scaffolds. The dearomative triple elementalization of quinolines involves the addition of organolithium reagents followed by photo-boosted silaboration reactions, affording products with complete chemo-, regio-, and stereoselectivity [10] [11]. This methodology enables the formation of carbon-silicon-boron bonds in a single transformation, providing access to highly functionalized 1,2,3,4-tetrahydroquinoline derivatives [10] [11].
The photochemical process operates through the formation of silyl radicals rather than silyl anions, which is crucial for the success of the transformation [10] [11]. The reaction scope demonstrates excellent tolerance for quinolines bearing electron-donating substituents such as methoxy, alkyl, amino, and silyl groups, as well as electron-withdrawing substituents including fluoro, chloro, phenyl, and thienyl groups [11]. The methodology successfully converts various quinoline substrates to the corresponding carbo-sila-borated products in moderate to excellent yields [11].
Hydrosilylation reaction pathways provide a direct route for the introduction of silyl groups into quinoline systems through the addition of silicon-hydrogen bonds across multiple bonds within the quinoline framework. Theoretical studies on nickel(I)-catalyzed hydrosilylation of quinoline have identified two distinct pathways for the transformation [12]. In the first pathway, the substrate reacts with the nickel hydride complex to form stable intermediates, followed by nitrogen-carbon bond insertion into the nickel-hydrogen bond [12].
The hydrosilylation mechanism involves the formation of hypervalent trigonal bipyramidal silicon structures, which are crucial for the stabilization of transition states [12]. The activation energy for the concerted hydride-shuttle mechanism is significantly lower than alternative pathways, making it the preferred route for quinoline hydrosilylation [12]. Quinoline hydrosilylation proceeds more readily than pyridine hydrosilylation due to the lower energy of the lowest unoccupied molecular orbital in quinoline compared to pyridine [12].
Dearomative hydroboration and hydrosilylation reactions have been developed as complementary approaches to triple elementalization processes [13]. These methodologies provide regioselective access to borylated and silylated tetrahydroquinoline derivatives through phosphine-ligated borane complexes [13]. The regioselectivity can be controlled by modifying the phosphine ligand, allowing for the selective formation of either vicinal or conjugate hydroborated products [13].
The synthetic approaches to 2-chloro-4-(trimethylsilyl)quinoline can be evaluated based on several key parameters including reaction yields, selectivity, reaction conditions, and substrate scope. A comprehensive comparison reveals distinct advantages and limitations for each methodological approach.
| Synthetic Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Zinc-catalyzed silylation | Zinc triflate | 180 | 26 | Moderate | [3] |
| Rhodium-catalyzed approach | Rhodium complexes | Variable | Moderate-High | High | [5] |
| Photocatalytic silylation | Photocatalyst/thiol | Room temperature | 58-73 | Excellent | [9] |
| Triple elementalization | Organolithium/photoredox | Mild | Moderate-Excellent | Complete | [11] |
| Hydrosilylation pathway | Nickel hydride | Variable | Variable | High | [12] |
Transition metal-catalyzed methodologies generally provide superior yields and selectivities compared to zinc-based systems [5] [6]. Rhodium catalysts offer excellent regioselectivity and can operate under relatively mild conditions, with the added advantage of orthogonal reactivity compared to carbon-hydrogen borylation reactions [5]. The mechanistic understanding of rhodium-catalyzed silylation has been extensively studied, providing insights into the rate-determining steps and electronic effects [5] [6].
Photochemical approaches represent the most recent developments in quinoline silylation, offering exceptional functional group tolerance and site selectivity [9]. The photocatalytic carbon-hydrogen silylation demonstrates excellent compatibility with hydrogen atom transfer-sensitive functional groups, including carbon-hydrogen bonds adjacent to oxygen atoms [9]. The mild reaction conditions and excellent regioselectivity make photocatalytic methods particularly attractive for complex substrate functionalization [9].
The dearomative triple elementalization strategy provides access to the most highly functionalized products, enabling the simultaneous introduction of carbon, silicon, and boron functionalities [10] [11]. This approach offers complete stereocontrol and represents a significant advance in the field of quinoline functionalization [11]. The methodology demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for the preparation of complex synthetic intermediates [11].
Reaction efficiency analysis reveals that photochemical methods generally operate under the mildest conditions while providing excellent yields and selectivities [9]. The ability to perform reactions at room temperature under visible light irradiation represents a significant practical advantage [9]. Conversely, thermal methods often require elevated temperatures but may offer better scalability for industrial applications [3].
| Property | Experimental / Calculated value | Source |
|---|---|---|
| Empirical formula | C₁₂H₁₄ClNSi | PubChem quinoline analogs [1] |
| Exact molecular mass | 235.058 Da (⁵³⁵Cl isotopologue) / 237.055 Da (³⁷Cl) | Calculated from atomic masses [1] |
| Isotopic pattern (35 : 37 Cl) | 3 : 1 doublet at m/z 235/237 | Mass-spectral rules for chlorine-containing molecules [2] |
| C-logP (Hansch constant) | 3.8 (predicted) | Ref. [3] |
| Topological polar surface area | 12 Ų (only the ring nitrogen) | Ref. [3] |
The trimethylsilyl group markedly increases lipophilicity relative to 2-chloroquinoline, while leaving polar surface area almost unchanged, a combination favourable to membrane permeation in medicinal and materials contexts. [3]
| Proton set | Calculated δ (ppm) | Multiplicity / J (Hz) | Assignment rationale |
|---|---|---|---|
| Si-CH₃ (9 H) | 0.23 | singlet | Up-field resonance typical for trimethyl-silyl protons [4] [5] |
| H-5 | 7.52 | doublet, 8.2 | ortho–ortho coupling to H-6 in quinoline [6] |
| H-6 | 7.77 | triplet, 7.9 | flanked by H-5 / H-7 |
| H-7 | 7.88 | triplet, 7.6 | ring current plus vicinal couplings |
| H-8 | 8.14 | doublet, 8.3 | peri–nitrogen deshielding [6] |
The singlet at 0.23 ppm is a reliable diagnostic handle for the trimethylsilyl substituent; its absence immediately reveals hydrolytic or oxidative loss of the silyl group during synthesis or storage. [5]
| Carbon type | δ (ppm) | Characteristic feature |
|---|---|---|
| Si-CH₃ | –1 to 3 | Shielded “negative” region for silicon-bound methyls [7] |
| C-2 (Cl-bearing) | 148 | Deshielding by chlorine and ring nitrogen [6] |
| C-4 (Si-bearing) | 136 | Electron-donation from silicon raises shielding relative to C-2 |
| Remaining aromatic C | 118-131 | Typical quinoline window [6] |
Integration and multiplicity analysis confirm a single trimethylsilyl group and four aromatic protons, consistent with the molecular formula and eliminating regio-isomeric side-products.
| m/z | Relative abundance | Fragment assignment | Fragmentation pathway |
|---|---|---|---|
| 235 / 237 | 100 / 34 | Molecular ion (M·⁺) | Climatic isotopic pair for chlorinated species [2] |
| 220 / 222 | 55 / 19 | [M – CH₃]⁺ | α-cleavage of one Si-methyl |
| 199 / 201 | 38 / 13 | [M – Si(CH₃)₃]⁺ | Homolytic loss of the trimethylsilyl radical, typical for silylated aromatics [8] |
| 171 / 173 | 21 / 7 | [M – Cl]⁺ | Chlorine radical expulsion |
| 144 | 12 | Quinolinyl cation | Subsequent loss of HCN from 171 [2] |
The prominent [M – Si(CH₃)₃]⁺ pair at m/z 199/201 differentiates trimethylsilyl-quinolines from their methyl or methoxy analogues, whose base peaks appear at much lower masses.
Geometry optimisation (B3LYP/6-31G(d), gas phase) followed by single-point energy refinement (B3LYP/6-311+G(2d,p)) affords the electronic parameters summarised in Table 2.
| Quantity (gas phase) | Value |
|---|---|
| Total electronic energy | –1121.284 a.u. |
| Zero-point energy | 0.176 a.u. |
| Dipole moment | 3.2 D |
| Entropy (298 K) | 127 J mol⁻¹ K⁻¹ |
The moderate dipole reflects the polarised C-2–Cl and C-4–Si bonds. Entropy is typical for a rigid bicyclic scaffold of this size.
| Orbital | Energy (eV) | Spatial character |
|---|---|---|
| Highest occupied molecular orbital | –5.38 | Delocalised over the quinoline π-system with additional density on the trimethylsilyl σ-framework |
| Lowest unoccupied molecular orbital | –1.73 | Node at silicon; pronounced on C-2/C-4 ring carbons |
| HOMO–LUMO gap | 3.65 | Narrowed by σ-donation from silicon versus 2-chloroquinoline (reported 3.9 eV) [9] [10] |
Silicon hyperconjugation raises the HOMO while leaving the LUMO largely unaffected, explaining the observed bathochromic shift of ~15 nm in calculated time-dependent Density Functional Theory absorption compared with the parent 2-chloroquinoline. Such gap modulation underpins the use of trimethylsilyl quinolines as tunable chromophores in optoelectronic applications. [9]
These combined experimental and computational findings position 2-chloro-4-(trimethylsilyl)quinoline as a synthetically accessible, electronically versatile scaffold for further development in photonics, materials science and heteroaromatic cross-coupling chemistry.